- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

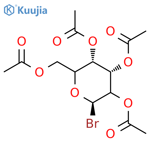

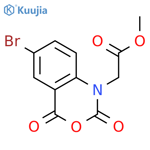

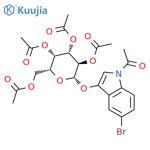

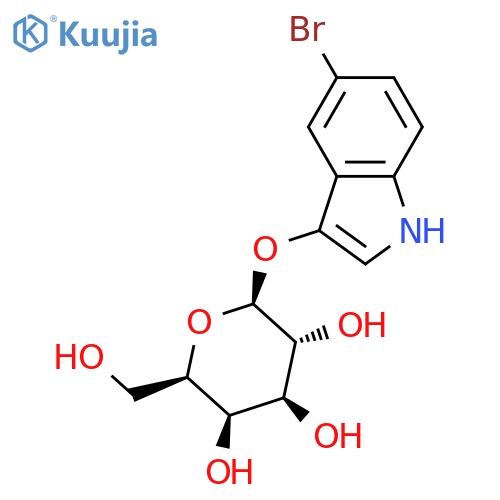

97753-82-7 structure

Produktname:5-Bromo-3-indolyl β-D-galactopyranoside

CAS-Nr.:97753-82-7

MF:C14H16BrNO6

MW:374.183943748474

MDL:MFCD00063691

CID:61912

PubChem ID:87561701

5-Bromo-3-indolyl β-D-galactopyranoside Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-Bromo-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]

- 5-Bromo-3-indolyl-β-D-galactopyranoside

- 5-Bromoindol-3-yl-β-D-galactoside

- -<small>D<

- 5-Bromo-3-indolyl-b-D-galactopyranoside

- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE

- acirc-D-galactoside

- BLUE-GAL

- BLUO-GAL

- 5-Bromo-3-indolyl β-D-galactopyranoside

- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)

- C14H16BrNO6

- 5-Brig

- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Blue gal

- 5-Bromo-3-indolyl-beta-galactoside

- BIMB1030

- KM3453

- GC1105

- 5-Bromo-3-indolyl b-D-galactopyranoside

- AK117469

- AX8102881

- W0425

- 753B827

- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H

- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)

- D

- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)

- MFCD00063691

- DTXSID50869306

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)

- 5-Bromo-3-indolyl beta -D-galactopyranoside

- HY-137276

- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

- SCHEMBL1160155

- 97753-82-7

- B-8900

- A-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside

- LINMATFDVHBYOS-MBJXGIAVSA-N

- CS-0137503

- Bluo-Gal, reagent for selection of recombinant bacterial clones

- C16853

- 5-Bromo-3-indoxyl-beta-D-galactopyranoside

- AKOS016010516

- 5-Bromo-1H-indol-3-yl hexopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%

- AS-64090

- 5-Bromo-3-indolyl

- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl

-

- MDL: MFCD00063691

- Inchi: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1

- InChI-Schlüssel: LINMATFDVHBYOS-MBJXGIAVSA-N

- Lächelt: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

Berechnete Eigenschaften

- Genaue Masse: 373.01600

- Monoisotopenmasse: 373.016

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 5

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 3

- Komplexität: 388

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 115

- Oberflächenladung: 0

- XLogP3: 0.6

Experimentelle Eigenschaften

- Farbe/Form: Beige Pulver

- Dichte: 1.824

- Schmelzpunkt: Not available

- Siedepunkt: 646.6°C at 760 mmHg

- Flammpunkt: 344.9°C

- Brechungsindex: 1.73

- Löslichkeit: DMF: soluble

- Wasserteilungskoeffizient: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).

- PSA: 115.17000

- LogP: 0.10910

- Spezifische Rotation: -34.5 º (c=1% in DMF/H2O 1:1)

- Dampfdruck: Not available

- Löslichkeit: Nicht bestimmt

- Optische Aktivität: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1

5-Bromo-3-indolyl β-D-galactopyranoside Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 20/21/22-36/37/38

- Sicherheitshinweise: S22-S24/25

- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R20/21/22

- Lagerzustand:−20°C

5-Bromo-3-indolyl β-D-galactopyranoside Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-Bromo-3-indolyl β-D-galactopyranoside Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100267-5g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 95% | 5g |

$345 | 2022-09-28 | |

| abcr | AB353564-1 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 1 g |

€174.90 | 2023-07-19 | |

| Apollo Scientific | BIMB1030-1g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 1g |

£42.00 | 2025-02-19 | ||

| MedChemExpress | HY-137276-10mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 99.40% | 10mg |

¥380 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-5mg |

Bluo-Gal |

97753-82-7 | ≥98% | 5mg |

¥102.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 98.0%(LC) | 20mg |

¥265.0 | 2022-05-30 | |

| Matrix Scientific | 099990-250mg |

5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |

97753-82-7 | 95+% | 250mg |

$435.00 | 2023-09-09 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AB2832-25mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 25mg |

¥230元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB2904-100mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 100mg |

¥985.00元 | 2023-09-15 | |

| abcr | AB353564-5 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 5 g |

€550.00 | 2023-07-19 |

5-Bromo-3-indolyl β-D-galactopyranoside Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Methanol ; 2 h, 40 - 45 °C

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

1.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Amberlite IR 120 ; neutralized

Referenz

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

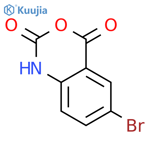

- 6-bromo-1H-3,1-benzoxazine-2,4-dione

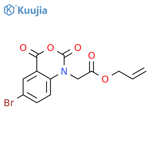

- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)

- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate

- 2-Acetamido-5-bromobenzoic acid

- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate

- 2-Amino-5-bromobenzoic acid

- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester

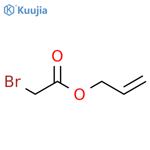

- 2-Bromo-acetic Acid 2-Propen-1-yl Ester

- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester

- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

5-Bromo-3-indolyl β-D-galactopyranoside Verwandte Literatur

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

4. Book reviews

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) Verwandte Produkte

- 1328-73-0(3-indoxyl-beta-d-glucopyranoside trihydrate)

- 864916-97-2(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)

- 227939-01-7(2-(N-BOC-N-methylamino)-5-bromopyridine)

- 1993314-53-6(3-{(benzyloxy)carbonylamino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid)

- 2171434-11-8(5-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxolane-2-carboxylic acid)

- 2229300-70-1(2-chloro-6-{1-(hydroxymethyl)cyclopropylmethyl}phenol)

- 2171204-37-6((1R)-1-(3-cyclopentyl-1-propyl-1H-pyrazol-5-yl)ethan-1-amine)

- 1783676-56-1(6-(propan-2-yl)pyrazolo1,5-apyrimidin-3-amine)

- 1914593-63-7(N-[2-(3-Methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine)

- 855714-82-8(4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside

Reinheit:99%

Menge:1g

Preis ($):436.0